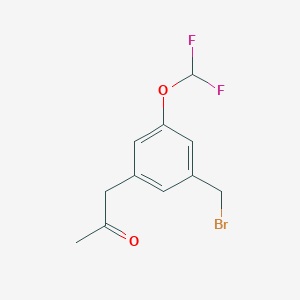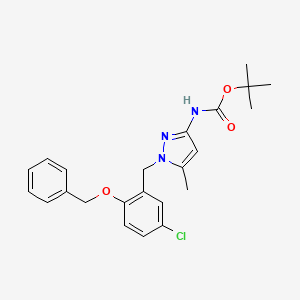
tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a benzyloxy group, a chlorobenzyl group, and a pyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the protection of hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.
Carbamoylation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the benzyloxy group, leading to the formation of corresponding alcohols or amines.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its potential use in drug delivery systems.
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and reagents.
作用机制
The mechanism of action of tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate is not fully understood. it is believed to interact with various molecular targets and pathways. The benzyloxy group may facilitate interactions with enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The chlorine atom may enhance the compound’s lipophilicity, aiding in membrane permeability.
相似化合物的比较
- tert-Butyl (1-(2-(benzyloxy)-5-methylbenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl (1-(2-(benzyloxy)-5-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl (1-(2-(benzyloxy)-5-bromobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate
Uniqueness:
- The presence of the chlorine atom in tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate distinguishes it from other similar compounds. This chlorine atom can significantly influence the compound’s reactivity, lipophilicity, and biological activity.
- The combination of the benzyloxy group and the pyrazole ring provides a unique scaffold for potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
属性
CAS 编号 |
913566-84-4 |
|---|---|
分子式 |
C23H26ClN3O3 |
分子量 |
427.9 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[(5-chloro-2-phenylmethoxyphenyl)methyl]-5-methylpyrazol-3-yl]carbamate |
InChI |
InChI=1S/C23H26ClN3O3/c1-16-12-21(25-22(28)30-23(2,3)4)26-27(16)14-18-13-19(24)10-11-20(18)29-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,25,26,28) |
InChI 键 |
WAPPDJVNPDRYEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


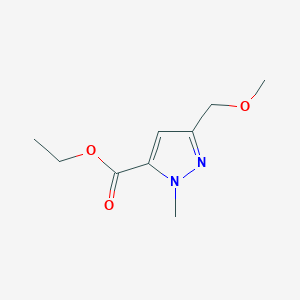
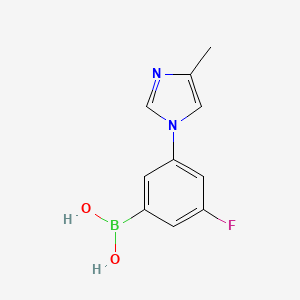
![1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14068654.png)
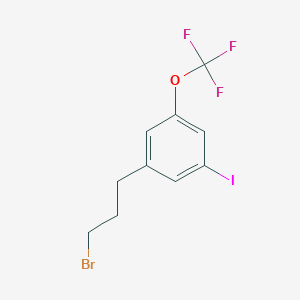
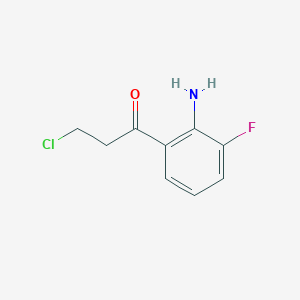
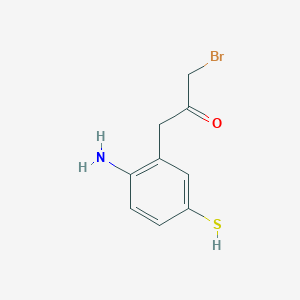
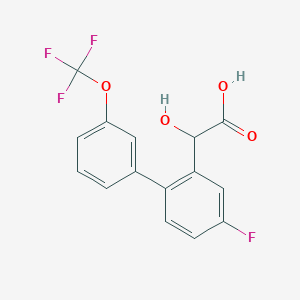




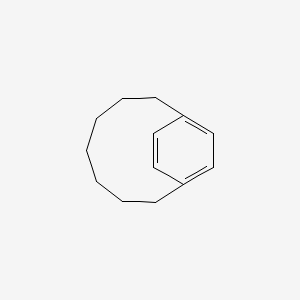
![(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3,3-dimethylbutan-1-ol](/img/structure/B14068703.png)
